

Application Notes and Protocols for GSK1482160 Administration in Rodent Models

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Compound of Interest

Compound Name: **GSK1482160**

Cat. No.: **B607767**

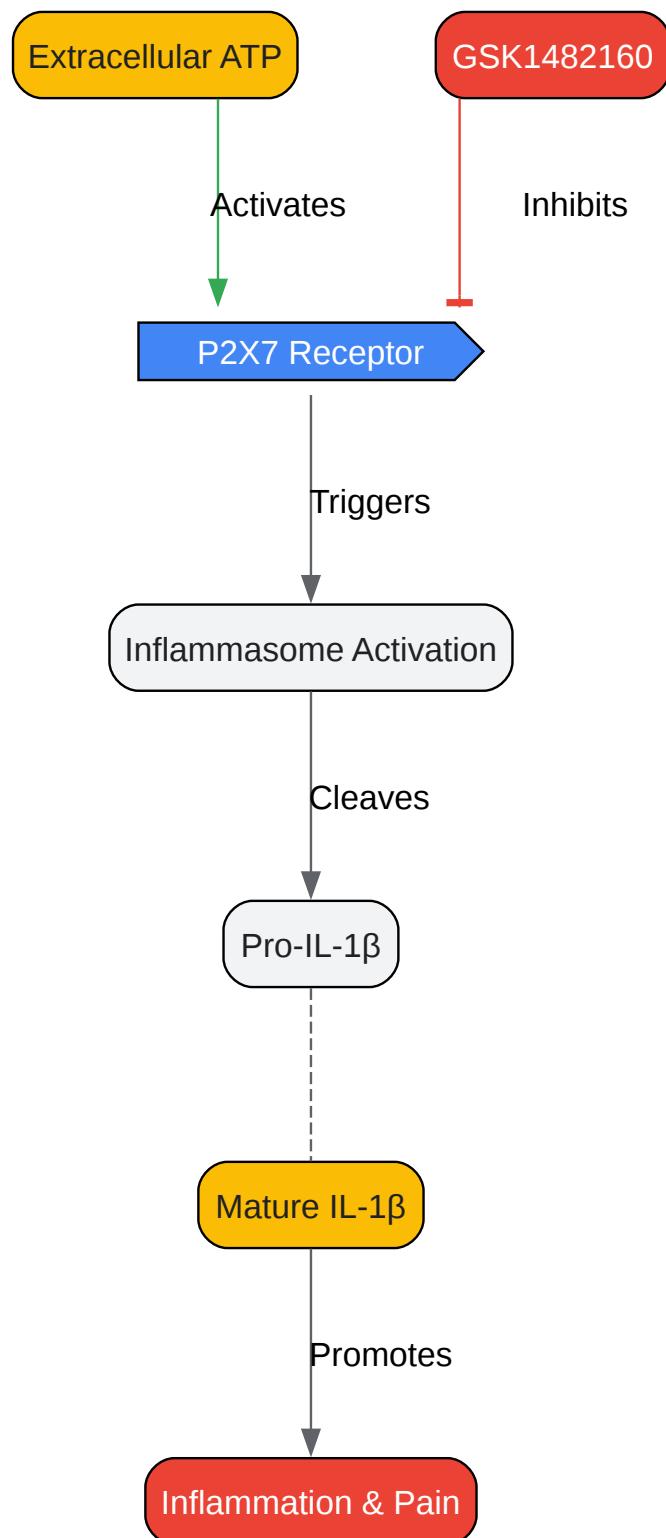
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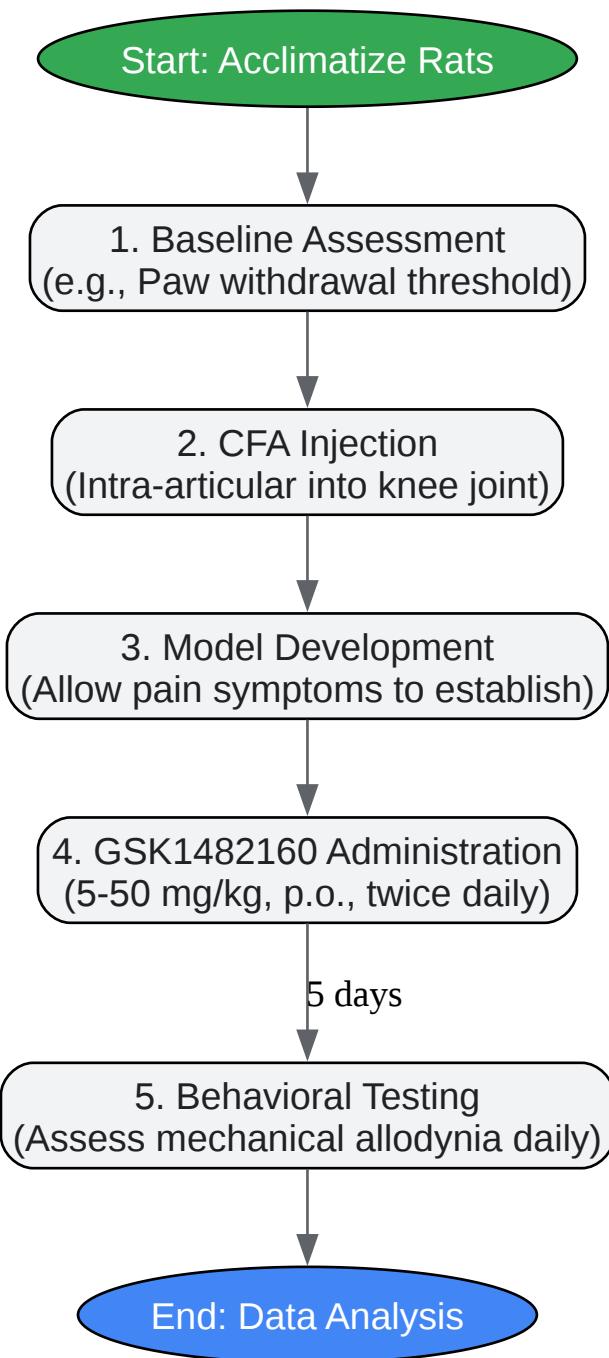
Introduction

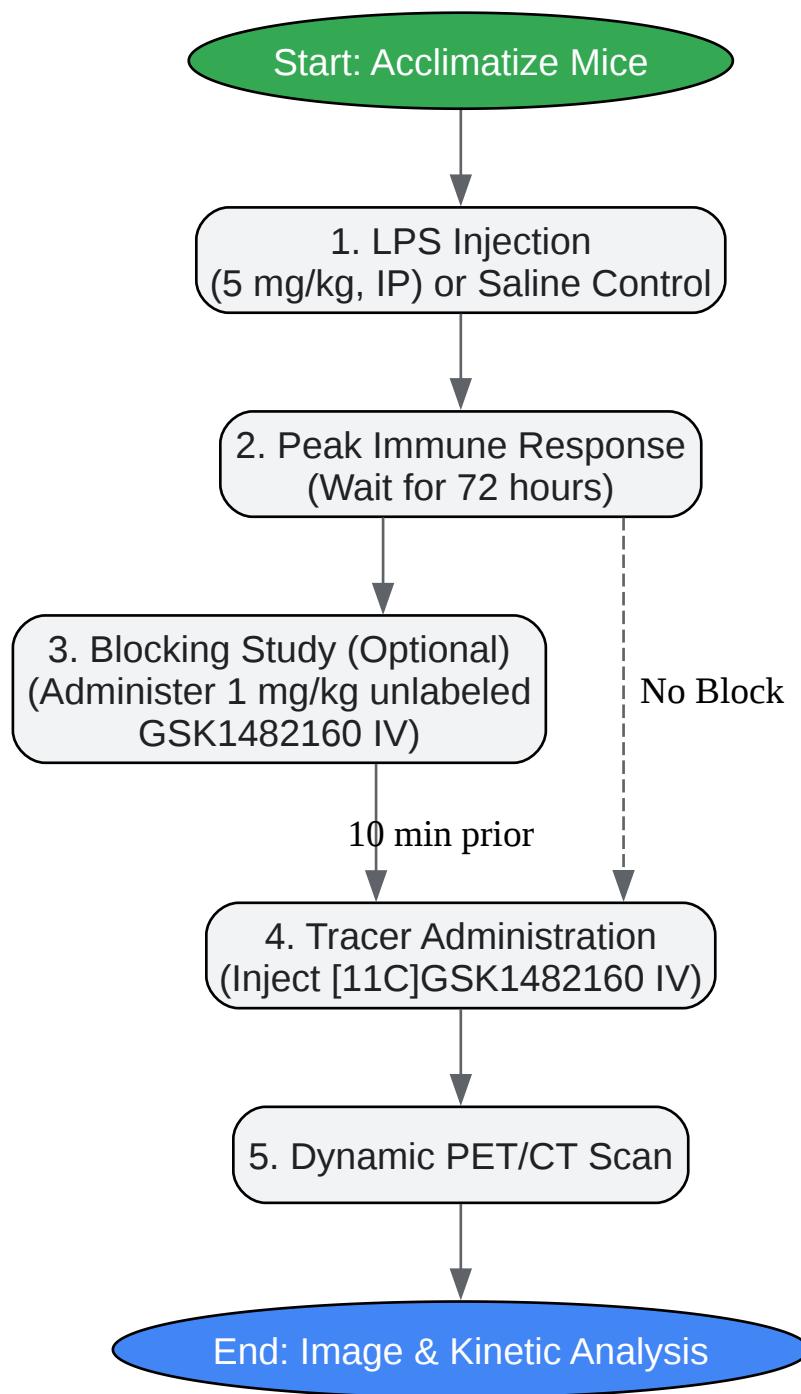
GSK1482160 is an orally active, blood-brain barrier-penetrating negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It functions by reducing the efficacy of ATP at the P2X7 receptor without altering its affinity, which in turn inhibits the release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β).[1] Due to its role in modulating neuroinflammation and pain pathways, **GSK1482160** is a valuable tool for research in rodent models of chronic pain and neuroinflammatory conditions.[1][2] This compound has demonstrated efficacy in rat models of inflammatory and neuropathic pain comparable to established standards like celecoxib and gabapentin.[2] Furthermore, its ability to be radiolabeled with isotopes such as ^{11}C and ^{18}F makes it a suitable tracer for Positron Emission Tomography (PET) imaging to monitor P2X7R expression *in vivo*.[1][3][4][5]

Mechanism of Action: P2X7R Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[6][7] Under pathological conditions, elevated extracellular ATP binds to and activates P2X7R, triggering a signaling cascade that leads to the assembly of the inflammasome complex.[3] This complex then facilitates the cleavage and maturation of pro-inflammatory cytokines such as IL-1 β and IL-18.[2] **GSK1482160** acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site, thereby inhibiting receptor function and downstream inflammatory processes.[2]







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